molecular formula C23H15F2NO4 B11575438 N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)acetamide

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B11575438
M. Wt: 407.4 g/mol
InChI Key: KCMBUABYGHISOG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)acetamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 4-fluorobenzoyl chloride: This is achieved by reacting 4-fluorobenzoic acid with thionyl chloride under reflux conditions.

    Synthesis of 1-benzofuran-3-yl acetamide: This intermediate is prepared by reacting benzofuran with acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Coupling reaction: The final step involves the coupling of 4-fluorobenzoyl chloride with 1-benzofuran-3-yl acetamide in the presence of a base such as triethylamine to yield this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran or benzoyl groups, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H15F2NO4

Molecular Weight

407.4 g/mol

IUPAC Name

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C23H15F2NO4/c24-15-7-5-14(6-8-15)22(28)23-21(18-3-1-2-4-19(18)30-23)26-20(27)13-29-17-11-9-16(25)10-12-17/h1-12H,13H2,(H,26,27)

InChI Key

KCMBUABYGHISOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)F)NC(=O)COC4=CC=C(C=C4)F

Origin of Product

United States

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